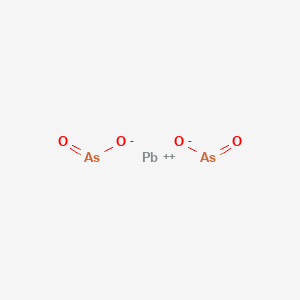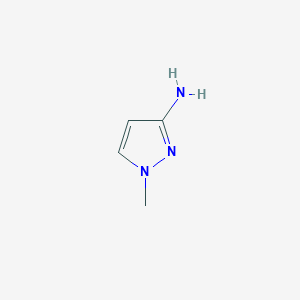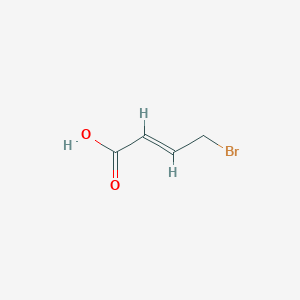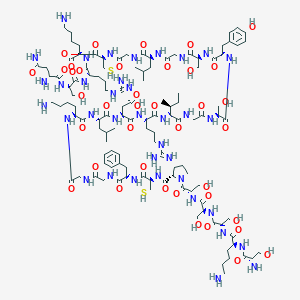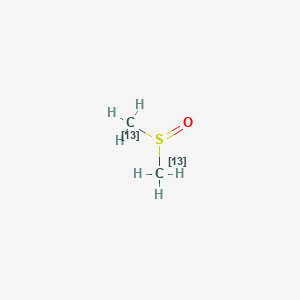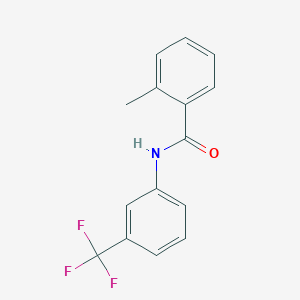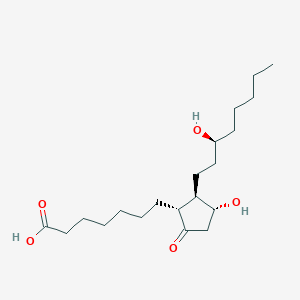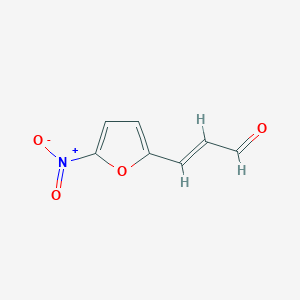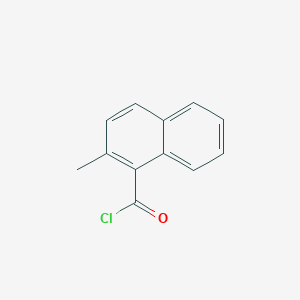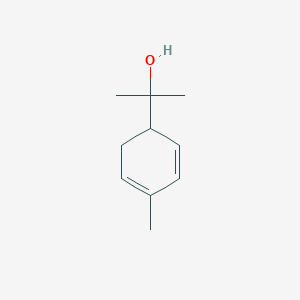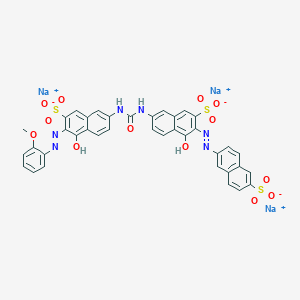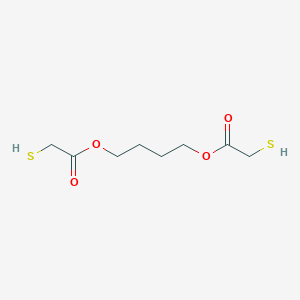
1,4-丁二醇双(巯基乙酸酯)
描述
Acetic acid, mercapto-, 1,4-butanediyl ester is a useful research compound. Its molecular formula is C8H14O4S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, mercapto-, 1,4-butanediyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, mercapto-, 1,4-butanediyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, mercapto-, 1,4-butanediyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氧化还原响应性药物递送
1,4-丁二醇双(巯基乙酸酯) 已被用于通过一步氧化聚合技术合成氧化还原响应性聚(二硫化物)(PBDBM) . 该聚合物可以自组装并配制成用于药物递送的纳米粒子 . 它也可以负载像多西他赛这样的化疗药物用于乳腺癌治疗 . 纳米粒子在体外表现出优异的抗肿瘤活性,并且可以积聚在肿瘤中,抑制肿瘤生长并显着减轻化疗药物的全身毒性 .
γ-丁内酯(GBL)的合成
在有机化学中,1,4-丁二醇用于合成γ-丁内酯(GBL) . 在磷酸和高温存在下,它脱水生成重要的溶剂四氢呋喃 .
聚对苯二甲酸丁二酯和聚丁二酸丁二酯的生产
1,4-丁二醇(1,4-BDO) 是化工行业中重要的基础原料,可用于生产包括聚对苯二甲酸丁二酯和聚丁二酸丁二酯在内的多种产品
作用机制
Target of Action
It’s structurally related compound, 1,4-butanediol, has been reported to interact with several targets including endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, group iie secretory phospholipase a2, and ribosomal small subunit pseudouridine synthase a .
Mode of Action
It is known that the compound can participate in thiol-ene “click” reactions, which are highly efficient and selective for carbon-carbon bond formation . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
For instance, 1,4-Butanediol can be metabolized into γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature .
Pharmacokinetics
The compound is known to be a liquid at room temperature , suggesting that it could be absorbed and distributed in the body following oral, dermal, or inhalation exposure
Result of Action
Given its potential to participate in thiol-ene “click” reactions , it may induce structural or functional changes in its targets, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell membrane integrity.
Action Environment
The action of 1,4-Butanediol Bis(thioglycolate) may be influenced by various environmental factors. For instance, the compound’s reactivity in thiol-ene “click” reactions may be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at room temperature in a cool, dry place .
生化分析
Biochemical Properties
1,4-Butanediol Bis(thioglycolate) plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating redox reactions due to its thiol groups. The compound is known to act as a dynamic crosslinker in polymerization reactions, particularly in the formation of poly(disulfide)s, which are used in drug delivery systems . The thiol groups in 1,4-Butanediol Bis(thioglycolate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.
Cellular Effects
1,4-Butanediol Bis(thioglycolate) has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s redox-responsive properties enable it to modulate intracellular reactive oxygen species (ROS) levels, which can induce apoptosis and cell cycle arrest in cancer cells . This makes it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 1,4-Butanediol Bis(thioglycolate) exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s thiol groups can interact with the active sites of enzymes, leading to inhibition or activation. For example, it can inhibit enzymes involved in oxidative stress responses, thereby increasing ROS levels and promoting cell death in cancer cells . Additionally, it can alter gene expression by affecting transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Butanediol Bis(thioglycolate) can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions. Long-term studies have shown that its redox-responsive properties can lead to sustained effects on cellular function, including prolonged modulation of ROS levels and continued impact on cell viability .
Dosage Effects in Animal Models
The effects of 1,4-Butanediol Bis(thioglycolate) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1,4-Butanediol Bis(thioglycolate) is involved in several metabolic pathways. It can be metabolized through oxidation to form 4-hydroxybutyrate, which can then enter various metabolic pathways, including oxidation to succinate or conversion to succinyl-CoA . The compound’s interactions with dehydrogenase enzymes play a critical role in its metabolism.
Transport and Distribution
Within cells and tissues, 1,4-Butanediol Bis(thioglycolate) is transported and distributed through interactions with transporters and binding proteins. Its thiol groups facilitate binding to specific proteins, influencing its localization and accumulation in certain cellular compartments . This targeted distribution is essential for its therapeutic efficacy.
Subcellular Localization
1,4-Butanediol Bis(thioglycolate) exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can enhance its ability to modulate ROS levels and induce apoptosis in cancer cells .
属性
IUPAC Name |
4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNDIMIIGZSERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CS)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064987 | |
| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-95-0 | |
| Record name | Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-butanediyl bis(mercaptoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis(mercaptoacetoxy)butane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1,4-Butanediol Bis(thioglycolate) in the development of redox-responsive drug delivery systems?
A1: 1,4-Butanediol Bis(thioglycolate) (BDBM) serves as a crucial building block for creating poly(disulfide)s, polymers characterized by repeating disulfide bonds within their backbone. [] These disulfide bonds are sensitive to the reducing environment found within tumor cells, which exhibit elevated levels of glutathione (GSH). This sensitivity allows for the controlled release of encapsulated drugs specifically at the tumor site. The research highlights the use of BDBM in a one-step oxidation polymerization to synthesize poly(disulfide)s, simplifying the production process for these valuable drug carriers. []
Q2: Can you elaborate on the mechanism behind the redox-responsive behavior of poly(disulfide)s derived from 1,4-Butanediol Bis(thioglycolate) in drug delivery?
A2: Poly(disulfide)s synthesized from 1,4-Butanediol Bis(thioglycolate) assemble into nanoparticles that can encapsulate drugs. [] These nanoparticles remain stable in the bloodstream, but upon reaching the tumor microenvironment, the high GSH concentration triggers the cleavage of the disulfide bonds within the polymer backbone. [] This breakdown disassembles the nanoparticles, leading to the targeted release of the encapsulated drug within the tumor. This redox-responsive release mechanism enhances the therapeutic efficacy while minimizing off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


